Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

1-(difluoromethyl)-4-nitro-pyrazole structure
956477-64-8 structure
Product Name:1-(difluoromethyl)-4-nitro-pyrazole
Numero CAS:956477-64-8
MF:C4H3F2N3O2
MW:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
Update Time:2025-05-19

1-(difluoromethyl)-4-nitro-pyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • N-difluoroMenthyl-4-nitropyrazole
    • 1-(difluoromethyl)-4-nitro-1H-pyrazole
    • 1-(difluoromethyl)-4-nitropyrazole
    • N-difluoromethyl-4-nitropyrazole
    • 1-Difluoromethyl-4-nitro-1H-pyrazole
    • VCURCUIEDUUUEA-UHFFFAOYSA-N
    • STK313239
    • SBB021414
    • SB21957
    • NE34664
    • SY021392
    • AK189012
    • ST45092450
    • 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
    • 1-(difluoromethyl)-4-nitro-pyrazole
    • DS-9953
    • AKOS015922257
    • 956477-64-8
    • 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
    • P10301
    • AKOS000306192
    • Z851015902
    • SCHEMBL3264887
    • MFCD04967412
    • EN300-56165
    • DB-121110
    • CS-0085393
    • MDL: MFCD04967412
    • Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
    • Chiave InChI: VCURCUIEDUUUEA-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1=CN(C(F)F)N=C1)=O

Proprietà calcolate

  • Massa esatta: 163.01933267g/mol
  • Massa monoisotopica: 163.01933267g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.6
  • XLogP3: 0.9

Proprietà sperimentali

  • Densità: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 216.1±40.0°C at 760 mmHg
  • Punto di infiammabilità: 84.5±27.3 ºC,
  • Solubilità: Leggermente solubile (5,1 g/l) (25°C),

1-(difluoromethyl)-4-nitro-pyrazole Informazioni sulla sicurezza

1-(difluoromethyl)-4-nitro-pyrazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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1-(difluoromethyl)-4-nitro-pyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 h, 120 °C
Riferimento
Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ;  rt
Riferimento
Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy
Dilger, Andrew K.; Pabbisetty, Kumar B. ; Corte, James R. ; De Lucca, Indawati; Fang, Tianan; et al, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
Pyrimidinones as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, 120 °C
Riferimento
Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 120 °C
Riferimento
Macrocyclic compounds as factor XIa inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  rt; 3 h, 90 °C
1.2 Reagents: Water
Riferimento
Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  4 h, 90 °C
1.2 Reagents: Water
Riferimento
Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt
Riferimento
N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition
Mao, Ting; Zhao, Liang; Huang, Yang; Lou, Yue-Guang; Yao, Qiuli; et al, Tetrahedron Letters, 2018, 59(28), 2752-2754

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, cooled
Riferimento
Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles
Petko, K. I.; Sokolenko, T. M.; Yagupolskii, L. M., Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  overnight, rt → 100 °C; overnight, 100 °C
Riferimento
Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Riferimento
Preparation of FXIa inhibitor and application thereof
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  5 min, 120 °C
1.2 10 min, 120 °C
Riferimento
Heterocyclic compound having inhibitory effect on motor neuron cell degeneration
, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

1-(difluoromethyl)-4-nitro-pyrazole Preparation Products

1-(difluoromethyl)-4-nitro-pyrazole Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Numero d'ordine:A909969
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:36
Prezzo ($):244.0/806.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
A909969
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):244.0/806.0
Email